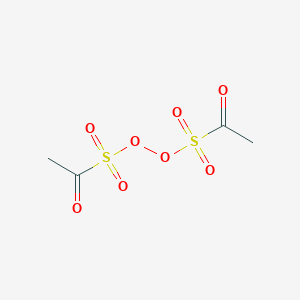![molecular formula C17H20O2 B14340322 2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol CAS No. 93727-56-1](/img/structure/B14340322.png)
2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol is an organic compound that belongs to the class of benzyl alcohols It features a benzyl group substituted with a 4-methylphenyl and a phenyl group, attached to a propane-1,3-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol typically involves the reaction of benzyl chloride with 4-methylbenzyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium on carbon can enhance the reaction efficiency and reduce the reaction time.
化学反应分析
Types of Reactions
2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or toluene derivatives.
Substitution: Formation of nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
科学研究应用
2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity to target proteins and enzymes.
相似化合物的比较
Similar Compounds
Benzyl alcohol: A simpler analog with only one benzyl group.
4-Methylbenzyl alcohol: Contains a single 4-methylphenyl group.
Phenylmethanol: Features a phenyl group attached to a methanol backbone.
Uniqueness
2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol is unique due to the presence of both 4-methylphenyl and phenyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
93727-56-1 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
2-[(4-methylphenyl)-phenylmethyl]propane-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-13-7-9-15(10-8-13)17(16(11-18)12-19)14-5-3-2-4-6-14/h2-10,16-19H,11-12H2,1H3 |
InChI 键 |
ZXGNCMDMEPULIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
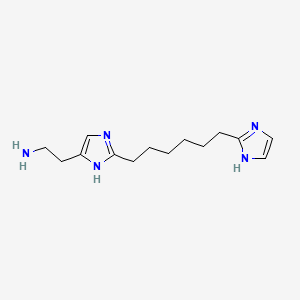
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
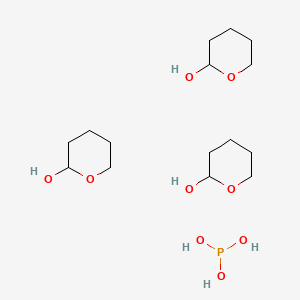
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
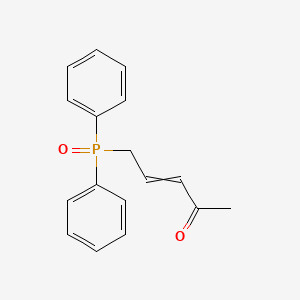


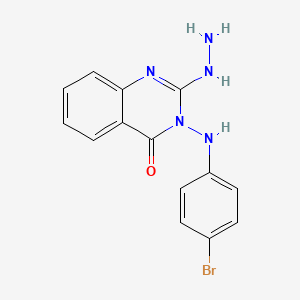
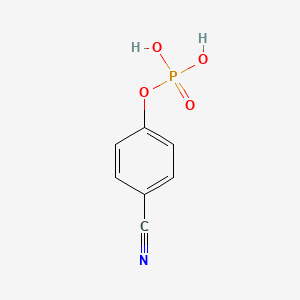

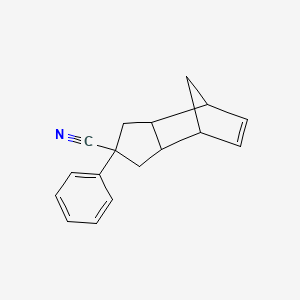
![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
